HSV-1 Glycoprotein (gB) (497-507)
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Overview
Description
HSV-1 Glycoprotein (gB) (497-507) is a peptide derived from the glycoprotein B of the herpes simplex virus type 1 (HSV-1). This peptide, consisting of the amino acid sequence Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe, is known for its role as an immunodominant epitope, meaning it is a primary target for the immune response . The molecular weight of this peptide is 1298.47 g/mol, and its molecular formula is C59H91N15O18 .
Preparation Methods
The preparation of HSV-1 Glycoprotein (gB) (497-507) involves synthetic peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods for peptides like HSV-1 Glycoprotein (gB) (497-507) often involve large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield .
Chemical Reactions Analysis
HSV-1 Glycoprotein (gB) (497-507) primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur on amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to study structure-function relationships.
Common reagents used in these reactions include acids, bases, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., dithiothreitol) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HSV-1 Glycoprotein (gB) (497-507) has several scientific research applications:
Immunology: It is used to study immune responses, particularly the activation of CD8+ cytotoxic T lymphocytes.
Vaccine Development: As an immunodominant epitope, it is a candidate for vaccine design against HSV-1.
Virology: Researchers use this peptide to understand the mechanisms of HSV-1 entry and fusion with host cells.
Therapeutics: It is explored in the development of monoclonal antibody therapies targeting HSV-1.
Mechanism of Action
HSV-1 Glycoprotein (gB) (497-507) exerts its effects by activating CD8+ cytotoxic T lymphocytes, which are crucial for the immune response against viral infections . The peptide binds to major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells, which then present the peptide to CD8+ T cells. This interaction triggers the activation and proliferation of these T cells, leading to the targeted destruction of infected cells .
Comparison with Similar Compounds
Similar compounds to HSV-1 Glycoprotein (gB) (497-507) include other immunodominant epitopes from viral glycoproteins, such as:
HSV-2 Glycoprotein B (gB) epitopes: Similar in function but derived from herpes simplex virus type 2.
HIV-1 Glycoprotein 120 (gp120) epitopes: Used in studies of immune responses against HIV.
Influenza Hemagglutinin (HA) epitopes: Targeted in influenza vaccine development.
HSV-1 Glycoprotein (gB) (497-507) is unique due to its specific role in HSV-1 infection and its ability to activate CD8+ T cells independently of CD4+ T cells .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPYXPXGDIVNO-MPYBFVCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91N15O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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